L-Leucine, N-(1-oxobutyl)-
Overview
Description
L-Leucine, N-(1-oxobutyl)- is a derivative of the essential amino acid leucine. It is characterized by the presence of an oxobutyl group attached to the nitrogen atom of leucine. This compound has the molecular formula C10H19NO3 and a molar mass of 201.26 g/mol .
Mechanism of Action
Target of Action
The primary targets of L-Leucine, N-(1-oxobutyl)- are the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells .
Mode of Action
L-Leucine, N-(1-oxobutyl)-: interacts with its targets by switching its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to OAT1, OAT3, and MCT1 . This switch in uptake transporters is a key aspect of how acetylation converts leucine into a drug .
Biochemical Pathways
The acetylation of leucine, resulting in L-Leucine, N-(1-oxobutyl)- , affects the leucine-mediated signaling and metabolic processes inside cells . Specifically, it bypasses LAT1, the rate-limiting step in activation of these processes . This conversion of an amino acid into an anion through acetylation reveals a new way for the rational design of drugs to target anion transporters .
Pharmacokinetics
The pharmacokinetic factors of L-Leucine, N-(1-oxobutyl)- play a major role in its mechanism of action and efficacy as a drug . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of L-Leucine, N-(1-oxobutyl)- .
Result of Action
The molecular and cellular effects of L-Leucine, N-(1-oxobutyl)- 's action are mediated via its metabolic products . The compound enters metabolic pathways, and its effects are thought to be mediated through these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-(1-oxobutyl)- typically involves the acylation of L-leucine with butyric anhydride or butyryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the generated acid .
Industrial Production Methods
Industrial production of L-Leucine, N-(1-oxobutyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acylation process.
Chemical Reactions Analysis
Types of Reactions
L-Leucine, N-(1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted leucine derivatives, and various oxo compounds .
Scientific Research Applications
L-Leucine, N-(1-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
L-Leucine: The parent amino acid, essential for protein synthesis.
N-Acetyl-L-Leucine: A derivative used in the treatment of neurological disorders.
L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.
Uniqueness
L-Leucine, N-(1-oxobutyl)- is unique due to the presence of the oxobutyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and its utility in various research applications .
Properties
IUPAC Name |
(2S)-2-(butanoylamino)-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-5-9(12)11-8(10(13)14)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHYCLBYHIKSTA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654677 | |
Record name | N-Butanoyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55443-78-2 | |
Record name | N-Butanoyl-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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